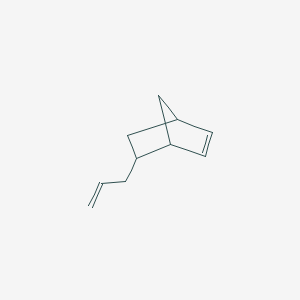
5-Allyl-2-norbornene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Allyl-2-norbornene is an organic compound with the molecular formula C10H14. It is a derivative of norbornene, featuring an allyl group attached to the norbornene ring. This compound is of significant interest in the field of organic chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
5-Allyl-2-norbornene can be synthesized through the hydroallylation of norbornadiene with allyl formate in the presence of palladium(0) complexes. The reaction proceeds via two mechanisms: one where the carbon-carbon bond between norbornadiene and the allyl ligand forms before the cleavage of the formyl carbon-hydrogen bond and elimination of carbon dioxide, and another where the bond forms after these processes . The catalytically active complex in both mechanisms is palladium(allyl formate)(acetonitrile), and the rate-determining step is the formation of the carbon-norbornadiene-carbon allyl bond .
Analyse Chemischer Reaktionen
5-Allyl-2-norbornene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: It can be reduced to form saturated hydrocarbons.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of various substituted norbornene derivatives.
Common reagents used in these reactions include palladium catalysts, hydrogen gas for reduction, and oxidizing agents like peroxides for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5-Allyl-2-norbornene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Biology: Its derivatives are studied for potential biological activity and applications in drug development.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers and other materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-Allyl-2-norbornene involves its reactivity with various catalysts and reagents. The formation of the carbon-norbornadiene-carbon allyl bond is a key step in its synthesis and subsequent reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
5-Allyl-2-norbornene can be compared with other norbornene derivatives such as:
Norbornene: The parent compound, which lacks the allyl group.
5-Ethylidene-2-norbornene: Another derivative with an ethylidene group instead of an allyl group.
Norbornadiene: A diene form of norbornene with two double bonds.
The uniqueness of this compound lies in its allyl group, which imparts distinct reactivity and properties compared to other norbornene derivatives .
Eigenschaften
CAS-Nummer |
31663-53-3 |
|---|---|
Molekularformel |
C10H14 |
Molekulargewicht |
134.22 g/mol |
IUPAC-Name |
5-prop-2-enylbicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C10H14/c1-2-3-9-6-8-4-5-10(9)7-8/h2,4-5,8-10H,1,3,6-7H2 |
InChI-Schlüssel |
UAKPCRIFCXQISY-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1CC2CC1C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


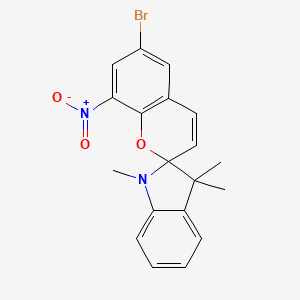
![5-[(Diaminomethylidene)amino]-2-(sulfanylmethyl)pentanethioic S-acid](/img/structure/B13834493.png)

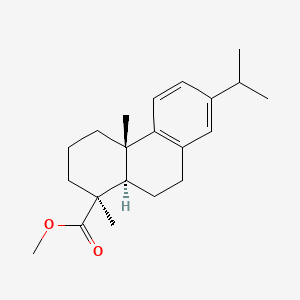
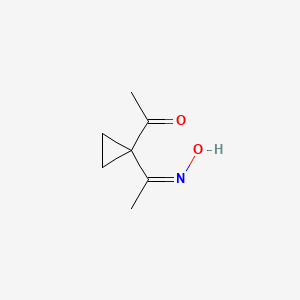
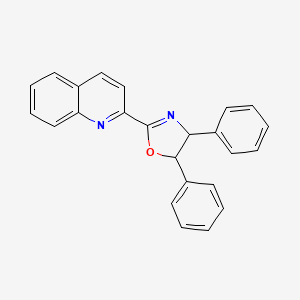

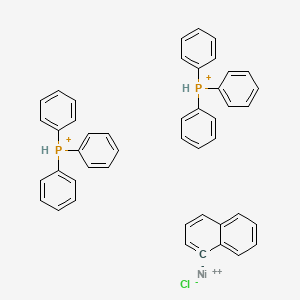
![[8-[(4-Amino-2-nitrophenyl)azo]-7-hydroxy-2-naphthyl]trimethylammonium](/img/structure/B13834519.png)
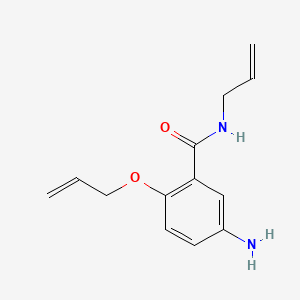
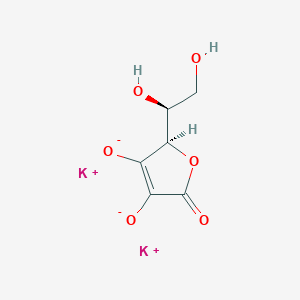
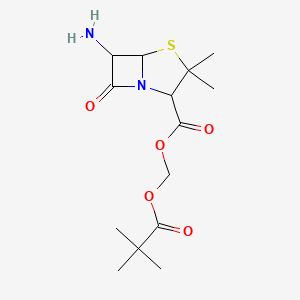
![4-[2-(Dipropylamino)ethyl]-3-diazooxindole](/img/structure/B13834548.png)
![ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxy]-2-trimethylstannylphenyl]propanoate](/img/structure/B13834552.png)
